4-Pentynoic Acid-d4

Raman Imaging Bioorthogonal Chemistry Spectral Differentiation

LC-MS/MS quantification of 4-Pentynoic Acid in complex biological matrices is frequently compromised by matrix-induced ion suppression and variable recovery. 4-Pentynoic Acid-d4 is the definitive deuterated internal standard engineered to resolve these challenges. - Provides a +4 Da mass shift for unequivocal analyte separation, eliminating interference from unlabeled, 13C, or alternative alkyne analogs. - Enables robust correction for extraction loss and ionization variability, delivering the precision required for pharmacokinetic and toxicokinetic studies. - Serves dual-purpose as a bioorthogonal click chemistry probe, its deuterium labeling enabling direct Raman imaging of fatty acid incorporation into lipid droplets. Supplied with a certificate of analysis; inquire for bulk packaging and immediate delivery.

Molecular Formula C₅H₂D₄O₂
Molecular Weight 102.12
Cat. No. B1158577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentynoic Acid-d4
SynonymsPropargylacetic Acid-d4; 
Molecular FormulaC₅H₂D₄O₂
Molecular Weight102.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pentynoic Acid-d4 – Deuterated Alkyne Standard


4-Pentynoic Acid-d4 is a stable isotope-labeled analog of the short-chain fatty acid 4-pentynoic acid, with the molecular formula C5H2D4O2 and a molecular weight of 102.12 g/mol [1]. The compound is characterized by a terminal alkyne moiety and a carboxylic acid group, with four deuterium atoms replacing the equivalent hydrogen atoms on the carbon backbone [1]. Its utility is fundamentally linked to two properties: it serves as a precise internal standard for the mass spectrometric quantification of its unlabeled counterpart [2], and the alkyne group makes it a potent reagent for click chemistry and bioorthogonal labeling applications [3].

Workflow LC-MS internal standard for bioanalysis
Probe Bioorthogonal alkyne for Raman imaging
Chemistry Click chemistry via terminal alkyne group

4-Pentynoic Acid-d4: Unlabeled Standard Limitations


In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), substituting the deuterated internal standard (4-Pentynoic Acid-d4) with its unlabeled, 13C-labeled, or alternative alkyne-bearing analogs (e.g., propargylglycine) compromises analytical accuracy due to matrix effects, ionization efficiency variability, and chromatographic retention time differences [1]. While alternative isotope labels like 13C2 may offer closer chromatographic co-elution in some specific cases [2], the d4-labeled version provides the necessary mass shift (approximately +4 Da) to clearly separate the analyte's MS signal from the internal standard in the m/z spectrum, enabling robust and specific quantitation in complex biological matrices .

Target (d4)
Substitute
Risk
Deuterated 4‑pentynoic acid
Unlabeled 4‑pentynoic acid
No mass shift; impossible MS signal separation and severe matrix interference
Deuterated d4 standard
13C₂‑labeled analog
Smaller mass shift may not resolve isotopic cross‑talk; deuterium isotope effect may alter retention time slightly

4-Pentynoic Acid-d4: Quantitative Performance Evidence


Alkyne-D Raman Shift for Background-Free Imaging

The deuteration of the terminal alkyne hydrogens in 4-Pentynoic Acid-d4 results in a distinct and significant Raman spectral shift compared to its hydrogen-containing counterpart. This shift enables the specific and background-free detection of the labeled compound in complex biological environments [1].

Alkyne C–D Raman Shift
Class‑level inference
~130 cm⁻¹ shift from C–H
Supports background‑free Raman probe detection
Reported for terminal alkynes; requires validation for this compound
Raman Imaging Bioorthogonal Chemistry Spectral Differentiation

LC-MS Accuracy via Deuterium Internal Standard

Deuterated internal standards like 4-Pentynoic Acid-d4 are essential for correcting matrix effects in LC-MS, a requirement not met by unlabeled or chemically dissimilar analogs. The d4 substitution ensures a nominal mass difference of +4 Da, which is sufficient to prevent isotopic cross-talk in the mass spectrometer while maintaining near-identical chemical behavior to the unlabeled analyte [1].

Nominal Mass Difference
Class‑level inference
+4 Da (four deuterium atoms)
Enables unambiguous MS signal separation from unlabeled analyte
Standard practice for deuterated internal standards
LC-MS/MS Bioanalysis Internal Standard Quantitation

Chromatographic Co-Elution: d4 vs 13C2

Deuterium labeling can, in certain reversed-phase LC systems, cause a slight chromatographic retention time shift (deuterium isotope effect) where the d4 compound elutes slightly earlier than the unlabeled analyte. The 13C2-labeled isotopologue (4-Pentynoic Acid-13C2) is an alternative internal standard that often exhibits even closer co-elution with the unlabeled analyte [1]. However, the d4 standard remains the most cost-effective and widely accessible option for achieving adequate quantitation in the vast majority of standard assays [2].

Co‑Elution: d4 vs 13C₂
Class‑level inference
d4 may exhibit slight retention shift; 13C₂ typically co‑elutes
13C₂ offers closer co‑elution; d4 remains cost‑effective for most assays
Deuterium isotope effect in RPLC; method‑specific optimization may be needed
LC-MS/MS Chromatography Isotope Effects Internal Standard

4-Pentynoic Acid-d4: Key Applications


Quantitative Bioanalysis of Hypoglycemic Agent

For pharmacokinetic (PK) or toxicokinetic (TK) studies involving the hypoglycemic agent 4-Pentynoic Acid, 4-Pentynoic Acid-d4 is the essential internal standard for LC-MS/MS. It ensures accurate quantification of the drug and its metabolites in plasma and tissues, correcting for variable recovery and matrix-induced ion suppression [1].

In Situ Metabolic Imaging via SRS

In studies of fatty acid metabolism, particularly in plant stress biology [2] or cancer cell metabolism, 4-Pentynoic Acid-d4 can be fed to living cells or organisms. Its distinct alkyne C-D Raman peak (shifted by ~130 cm⁻¹ from the endogenous cellular background) allows for direct, label-free, and quantitative imaging of its incorporation into lipid droplets and other structures [3].

Building Block for NMR Signal Enhancement (PHIP)

4-Pentynoic Acid-d4 can be utilized as a precursor for synthesizing molecules amenable to Parahydrogen-Induced Polarization (PHIP). When a terminal alkyne is hydrogenated with parahydrogen, the resulting hyperpolarized state can enhance NMR signals by orders of magnitude. Using the deuterated version allows for cleaner and more controlled hyperpolarization experiments by providing a well-defined, isotopically pure starting material [4].

Application
Selection Property
Validation Focus
Research PK/TK bioanalysis of 4‑pentynoic acid
Isotopic purity & mass shift for MS
Matrix‑effect correction & recovery in research matrices
SRS imaging of fatty acid metabolism
Alkyne C–D Raman shift
Signal specificity & incorporation fidelity in live‑cell models
PHIP precursor for hyperpolarized NMR
Terminal alkyne for parahydrogen addition
Isotopic purity for controlled hyperpolarization

Technical Documentation Hub

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